

physicochemical properties of 2-Amino-6-nitrobenzothiazole

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzothiazole

Cat. No.: B160904

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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-nitrobenzothiazole

This guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and biological relevance of **2-Amino-6-nitrobenzothiazole**, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

2-Amino-6-nitrobenzothiazole is an organic compound featuring a benzothiazole core structure substituted with an amino group at position 2 and a nitro group at position 6.^[1] This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application as an intermediate in the synthesis of dyes and pharmaceuticals.^{[1][2]} Its appearance is typically a yellow to brown solid or powder.^{[3][4][5][6]}

Quantitative Data Summary

The key physicochemical parameters for **2-Amino-6-nitrobenzothiazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S	[5][7]
Molecular Weight	195.20 g/mol	[6]
Melting Point	247-249 °C	[3][4][8][9]
Boiling Point	411.7 ± 37.0 °C (Predicted)	[3][9]
Density	~1.47 g/cm ³ (Estimate)	[3][9]
pKa	1.76 ± 0.10 (Predicted)	[9]
Solubility	< 1 mg/mL in water at 20°C	[6]
Appearance	Yellow to brown powder/solid	[3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Amino-6-nitrobenzothiazole** are critical for its practical application.

Synthesis of 2-Amino-6-nitrobenzothiazole

A common and effective method for synthesizing **2-Amino-6-nitrobenzothiazole** involves the nitration of an acylated precursor, 2-acetylamino benzothiazole, followed by hydrolysis. This two-step process generally yields a purer product with higher selectivity compared to the direct nitration of 2-aminobenzothiazole.[10][11]

Protocol: Synthesis via Nitration of 2-Acetylamino benzothiazole

- Nitration:
 - Dissolve 2-acetylamino benzothiazole in concentrated sulfuric acid at a controlled temperature, typically between 20-30°C.[10]
 - Cool the mixture to a lower temperature range, approximately 5-10°C.[10]
 - Slowly add a nitrating mixture (e.g., a mix of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.[10]

- After the addition is complete, continue stirring the mixture for several hours (e.g., 2 hours) at 10-15°C to ensure the reaction goes to completion.[\[10\]](#)
- Pour the reaction mixture onto ice to precipitate the product, 2-acetylamino-6-nitrobenzothiazole.[\[10\]](#)
- Hydrolysis (Saponification):
 - Suspend the water-moist precipitate of 2-acetylamino-6-nitrobenzothiazole in methanol.[\[10\]](#)[\[11\]](#)
 - Heat the suspension to approximately 60°C.[\[10\]](#)[\[11\]](#)
 - Adjust the pH to an alkaline value (e.g., pH 10.5) using a concentrated base like sodium hydroxide solution and maintain this pH for several hours to facilitate the removal of the acetyl group.[\[10\]](#)[\[11\]](#)
 - Cool the mixture to room temperature (e.g., 20°C) to allow the final product, **2-amino-6-nitrobenzothiazole**, to crystallize.[\[10\]](#)[\[11\]](#)
 - Isolate the solid product by filtration, wash it with methanol and then water until neutral, and dry it under a vacuum.[\[10\]](#)

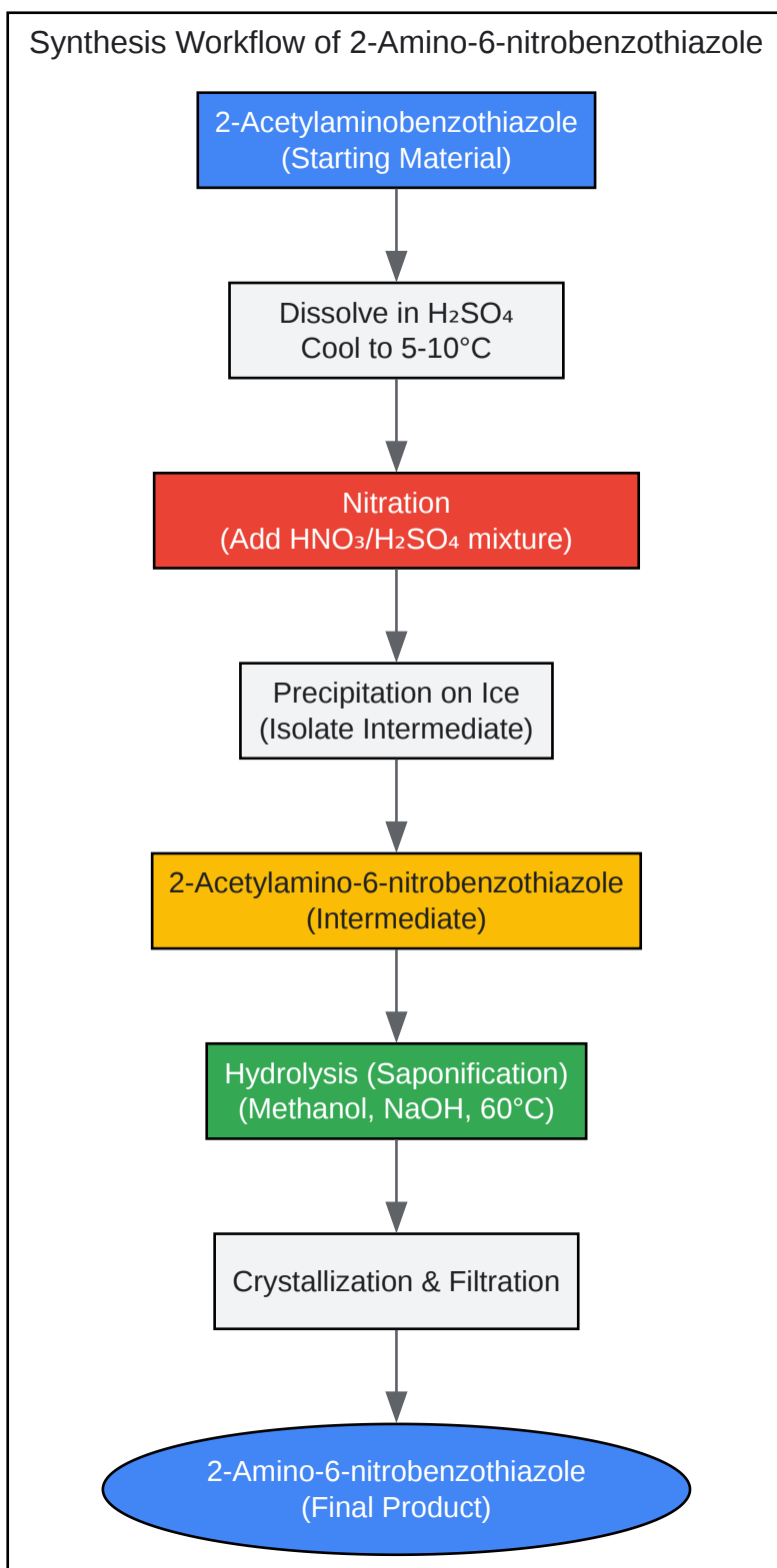
Characterization and Property Determination

- Melting Point Determination: The melting point is determined using a standard melting point apparatus, such as a hot stage Gallen Kamp apparatus, to assess the purity of the synthesized compound.[\[12\]](#)
- Structural Confirmation: The chemical structure of the product is confirmed using various spectroscopic techniques:
 - FT-IR Spectroscopy: To identify characteristic functional groups. For **2-amino-6-nitrobenzothiazole**, key peaks include those for N-H stretching (amine), aromatic C-H stretching, and N-O stretching (nitro group).[\[3\]](#)
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbon atoms in the molecule, ensuring the

correct isomeric form has been synthesized.[3][13]

Visualized Workflows and Pathways

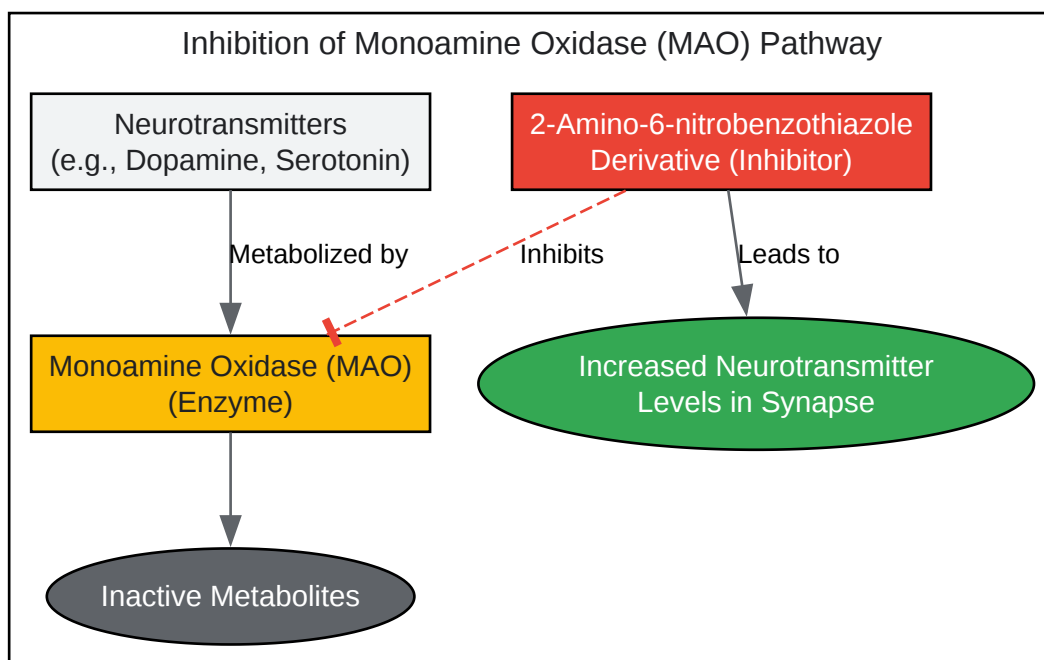
Diagrams created using Graphviz provide clear visual representations of the synthesis workflow and the compound's role in a biological context.



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Caption: Synthesis workflow for **2-Amino-6-nitrobenzothiazole**.

Derivatives of **2-Amino-6-nitrobenzothiazole** have been synthesized and investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[14][15]



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Caption: Role of a **2-Amino-6-nitrobenzothiazole** derivative as a MAO inhibitor.

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